molecular formula C9H14N2O B13032426 (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol

Cat. No.: B13032426
M. Wt: 166.22 g/mol
InChI Key: IOVJYGMZIKSGLI-IMTBSYHQSA-N
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Description

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of two amino groups and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene derivative.

    Reduction: The precursor undergoes a reduction reaction to introduce the amino groups.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve:

    Catalytic Hydrogenation: Using a suitable catalyst to achieve the reduction step efficiently.

    Enzymatic Resolution: Employing enzymes for the chiral resolution step to obtain the desired enantiomer with high selectivity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-1-(4-aminophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    (1S,2S)-1-amino-1-(3-aminophenyl)propan-2-ol: A similar compound with the amino group in a different position on the benzene ring.

    (1S,2S)-1-amino-1-(4-hydroxyphenyl)propan-2-ol: A compound with a hydroxyl group instead of an amino group on the benzene ring.

Uniqueness

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industry.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-aminophenyl)propan-2-ol

InChI

InChI=1S/C9H14N2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m0/s1

InChI Key

IOVJYGMZIKSGLI-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)N)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)N)N)O

Origin of Product

United States

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